Lipophilicity (LogP) Differentiation: 4-Bromo-Ethoxy vs. Non-Brominated and Ethoxy-Only Analogs
The target compound exhibits a calculated LogP of 2.06, which is 0.96 log units higher than the non-brominated analog 3-(2-phenoxyethoxy)azetidine (XLogP3 = 1.1) [1] and 0.52 log units higher than the ethoxy-substituted analog 3-(2-ethoxyphenoxy)azetidine (LogP = 1.54) . This increase in lipophilicity is directly attributable to the electron-withdrawing and hydrophobic character of the para-bromine substituent.
| Evidence Dimension | Calculated lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.06 |
| Comparator Or Baseline | 3-(2-Phenoxyethoxy)azetidine: XLogP3 = 1.1; 3-(2-Ethoxyphenoxy)azetidine: LogP = 1.54 |
| Quantified Difference | ΔLogP = +0.96 (vs. non-brominated); ΔLogP = +0.52 (vs. ethoxy analog) |
| Conditions | LogP values sourced from Fluorochem (target and ethoxy analog) and PubChem (non-brominated analog); computed by standard algorithms. |
Why This Matters
A LogP difference of ~0.5–1.0 units can significantly alter membrane permeability and non-specific protein binding, making the brominated compound more suitable for targets requiring moderate lipophilicity, such as CNS-penetrant ligands.
- [1] PubChem. 3-(2-Phenoxyethoxy)azetidine (CID 53409241). XLogP3 1.1. Accessed 2026. View Source
